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molecular formula C14H17NO3 B067076 1-Benzoyl-2-methylpiperidine-2-carboxylic acid CAS No. 162648-37-5

1-Benzoyl-2-methylpiperidine-2-carboxylic acid

Cat. No. B067076
M. Wt: 247.29 g/mol
InChI Key: OFNWTLAASXRJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385908

Procedure details

Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate (6.49 g, 23.51 mmol) was dissolved in EtOH (54 mL) and H2O (16 mL). NaOH (2.75 g, 68.6 mmol) was added and the reaction was heated to 40° C. for 1 h. An additional portion of NaOH (2.75 g, 68.6 mmol) was added and the reaction was heated to 65° C. for 1 h. The ethanol was removed and the residue was diluted with 50 mL of H2O. The pH was adjusted to ~2 with HCl (c). The aqueous layer was extracted 3× with ether and ethyl acetate. Removal of solvent provided 0.75 g, 22% yield of 1-benzoyl-2-methyl-piperidine-2-carboxylic acid. 1H NMR (200 MHz, DMSO) δ1.4 (s, 3H), 1.5-1.9 (comp m, 4H), 3.0 (m, 2H), 3.4 (m, 2H), 7.4 (m, 5H).
Name
Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate
Quantity
6.49 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
2.75 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH3:20])[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:5])C.[OH-].[Na+]>CCO.O>[C:12]([N:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:6]1([CH3:20])[C:4]([OH:5])=[O:3])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Ethyl-1-benzoyl-2-methyl-piperidine-2-carboxylate
Quantity
6.49 g
Type
reactant
Smiles
C(C)OC(=O)C1(N(CCCC1)C(C1=CC=CC=C1)=O)C
Name
Quantity
54 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.75 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 65° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 3× with ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(CCCC1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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